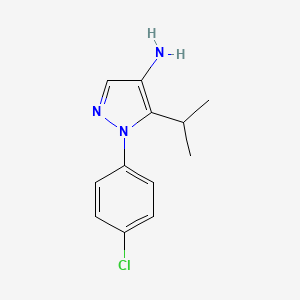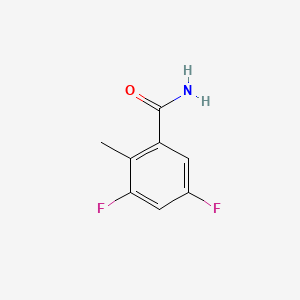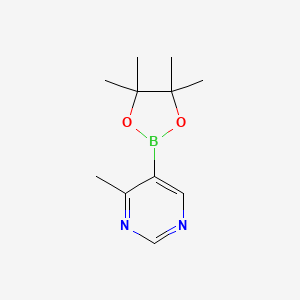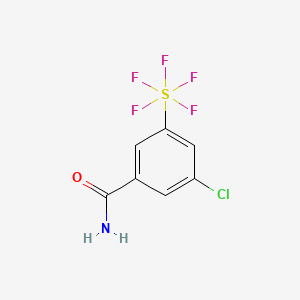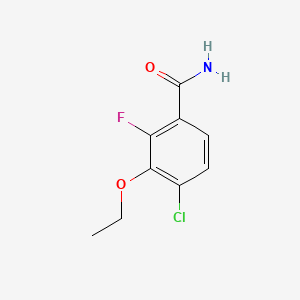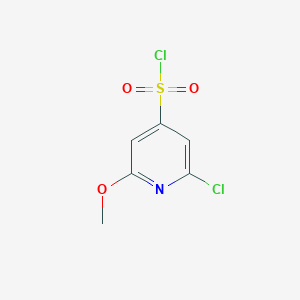
2-Chloro-6-methoxypyridine-4-sulfonyl chloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Spectroscopic Study in Sulfonylation : A study by Dykun et al. (2021) examined the sulfonylation of gossypol with tosyl chloride, which included 4-methoxypyridine N-oxide and triethylamine. It revealed that 4-methoxypyridine N-oxide is a more effective catalyst compared to triethylamine for selective tosylation, leading to the creation of 7,7′-ditosyloxygossypol (Dykun, Anishchenko, Redko, & Rybachenko, 2021).
Ionic Liquid for Synthesis : Velpula et al. (2015) described 1-Sulfopyridinium chloride as an efficient and recyclable ionic liquid for synthesizing fused 3,4-dihydropyrimidin-2(1H)-ones and thiones through a modified Biginelli reaction (Velpula, Banothu, Gali, Deshineni, & Bavantula, 2015).
Antimicrobial Activity of Derivatives : Mohamed (2007) synthesized 4-(2-Methoxybenzyl)-6-arylpyridazine-3-sulfonyl chlorides and studied their reactivity, finding that some derivatives exhibited significant antibacterial activities (Mohamed, 2007).
Vibrational and Electronic Spectra Analysis : Arjunan et al. (2011) conducted a study on the vibrational and electronic spectra of 2-chloro-6-methoxypyridine, providing insights into the structural and spectral characteristics influenced by substituents (Arjunan, Isaac, Rani, Mythili, & Mohan, 2011).
Synthesis of Pyrimidine Derivatives : Mallikarjunaswamy et al. (2017) synthesized novel pyrimidine derivatives and evaluated their antimicrobial activity, characterizing them using various spectral studies (Mallikarjunaswamy, Mallesha, Bhadregowda, & Pinto, 2017).
Lithiation Studies : Gros et al. (2003) investigated the lithiation pathway of 2-chloro and 2-methoxypyridine, proposing a mechanism involving precomplexation and formation of a 3,6-dilithio pyridine intermediate (Gros, Choppin, & Fort, 2003).
Propiedades
IUPAC Name |
2-chloro-6-methoxypyridine-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO3S/c1-12-6-3-4(13(8,10)11)2-5(7)9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYUIMJOXTWTCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methoxypyridine-4-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



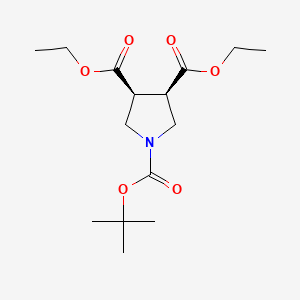
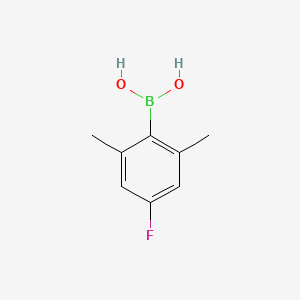
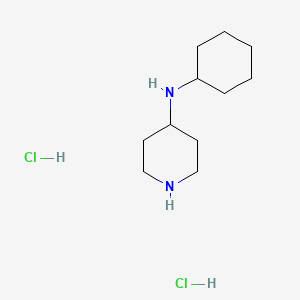
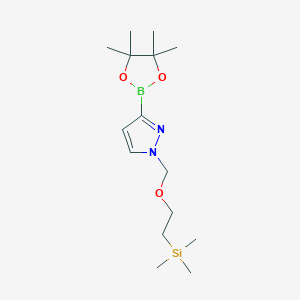
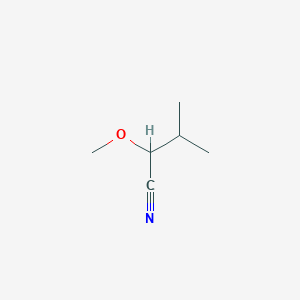
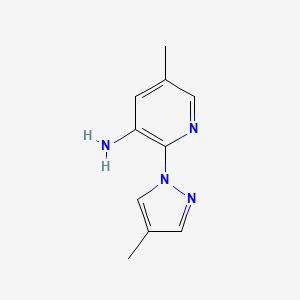
![1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B1425919.png)
